molecular formula C13H8BrNO B1291998 4-(4-Bromophenoxy)benzonitrile CAS No. 330792-93-3

4-(4-Bromophenoxy)benzonitrile

Cat. No.: B1291998
CAS No.: 330792-93-3
M. Wt: 274.11 g/mol
InChI Key: RXRIGCPVWWYVQV-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)benzonitrile is an organic compound with the molecular formula C₁₃H₈BrNO It is a derivative of benzonitrile, where a bromophenoxy group is attached to the benzene ring

Preparation Methods

4-(4-Bromophenoxy)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromophenol with 4-fluorobenzonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Chemical Reactions Analysis

4-(4-Bromophenoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromophenoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Bromophenoxy)benzonitrile can be compared with other similar compounds, such as:

    4-(4-Chlorophenoxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylphenoxy)benzonitrile: Similar structure but with a methyl group instead of bromine.

    4-(4-Fluorophenoxy)benzonitrile: Similar structure but with a fluorine atom instead of bromine.

Biological Activity

4-(4-Bromophenoxy)benzonitrile (CAS No. 330792-93-3) is an organic compound characterized by its molecular formula C₁₃H₈BrNO. It features a bromine atom attached to a phenoxy group, which is further connected to a benzonitrile moiety. This unique structural arrangement allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science. Recent studies have begun to elucidate its biological activities, particularly its interactions with enzymes and potential therapeutic applications.

This compound is synthesized through various methods that leverage the reactivity of the bromine atom and the electrophilic nature of the benzonitrile moiety. The compound can undergo nucleophilic substitution reactions, where the bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles such as amines or thiols.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Enzyme Interactions : The compound has been studied for its interactions with specific enzymes, which may lead to the development of novel therapeutic agents targeting these biological pathways.
  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in drug development .
  • Cancer Research : Some studies indicate that compounds similar to this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated .

The mechanism of action for this compound involves its ability to undergo nucleophilic substitution reactions. The presence of the bromine atom enhances its electrophilicity, allowing it to interact with biological targets effectively. This reactivity can facilitate the design of inhibitors for specific enzymes or receptors involved in disease processes .

Case Studies

  • Antimicrobial Screening : A study evaluated various derivatives of benzonitrile, including this compound, for their antibacterial activity against several strains of bacteria. Results indicated that certain modifications to the compound enhanced its efficacy against Gram-positive bacteria .
  • Cancer Cell Proliferation : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines. Further research is needed to identify the precise pathways affected by this compound and its derivatives .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaKey Features
This compoundC₁₃H₈BrNOBromine substituent; potential enzyme inhibitor
2-(4-Chlorophenoxy)benzonitrileC₁₃H₈ClNOChlorine instead of bromine
2-(4-Fluorophenoxy)benzonitrileC₁₃H₈FNOFluorine instead of bromine
2-(4-Iodophenoxy)benzonitrileC₁₃H₈INOIodine instead of bromine

This table highlights how variations in halogen substituents can influence the biological activity and reactivity profiles of these compounds.

Properties

IUPAC Name

4-(4-bromophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRIGCPVWWYVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625091
Record name 4-(4-Bromophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-93-3
Record name 4-(4-Bromophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenoxy)benzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromophenol (4.56 g, 0.0264 mol), 4-fluorobenzonitrile (0.0264 mol), 18-crown-6 (0.7 g, 0.00264 mol) and 40% potassium fluoride on alumina (10.8 g) in anhydrous acetonitrile (100 mL) was heated at reflux under an atmosphere of nitrogen for twelve hours. It was cooled to ambient temperature, filtered through a Celite pad and concentrated under reduced pressure. The residue was partitioned between diethyl ether (120 mL) and water (100 mL), the organic phase was further washed with saturated solution of potassium chloride in water, dried with magnesium sulfate and concentrated. The residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (3:97) as mobile phase to yield 4-(4-bromophenoxy)benzonitrile (3.7 g, 0.0135 mol) as a white solid.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0.0264 mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen, the mixture of 4-fluorobenzonitrile (7.35 g, 60.68 mmol), 4-bromophenol (10 g, 57.8 mmol) and potassium carbonate (12 g, 1.5 eq) in DMF (100 mL) was stirred at 100° C. for 16 h and then filtered. After rotary evaporation, the residue was dissolved in ethyl acetate and washed with 1N NaOH solution to remove unreacted phenol. The organic solution was dried and passed through a short silica gel column to remove the color and minor phenol impurity. Evaporation of the solution gave (4-cyanophenyl)(4-bromophenyl)ether (13.82 g, yield 87.2%) as a white solid. 1H NMR (300 MHz, DMSO-d6): δ 7.83 (d, 2H), 7.63 (d, 2H), 7.13 (d, 2H) and 7.10 (d, 2H) ppm.
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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